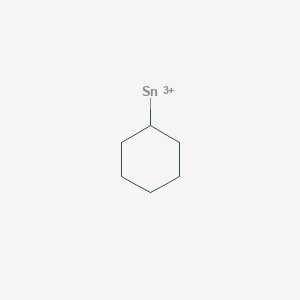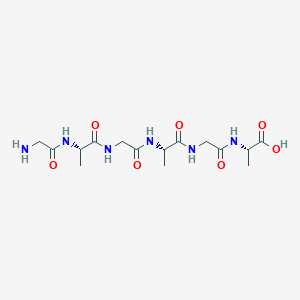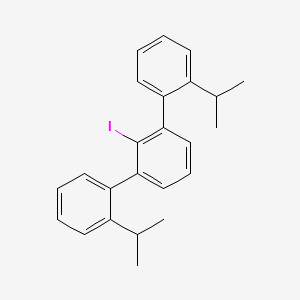
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is an organic compound with the molecular formula C24H25I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two 2-propan-2-ylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene typically involves the halogenation of a precursor compound. One common method involves the reaction of 1-bromo-2-isopropylbenzene with 2,6-dichloroiodobenzene under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the halogen exchange reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反应分析
Types of Reactions
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions depend on the specific context in which the compound is used, such as in chemical synthesis or biological studies.
相似化合物的比较
Similar Compounds
- 2-Iodo-1,3-dimethoxybenzene
- 2-Iodo-4-tert-octylbenzene
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is unique due to its specific substitution pattern and the presence of two 2-propan-2-ylphenyl groups. This structural feature distinguishes it from other iodinated benzene derivatives and contributes to its distinct chemical and physical properties.
属性
CAS 编号 |
198023-04-0 |
|---|---|
分子式 |
C24H25I |
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-iodo-1,3-bis(2-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C24H25I/c1-16(2)18-10-5-7-12-20(18)22-14-9-15-23(24(22)25)21-13-8-6-11-19(21)17(3)4/h5-17H,1-4H3 |
InChI 键 |
RGBBQFDPUMIDMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3C(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


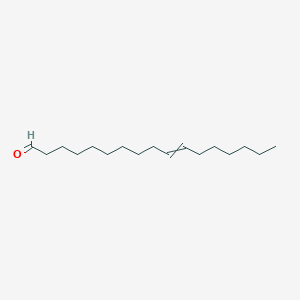
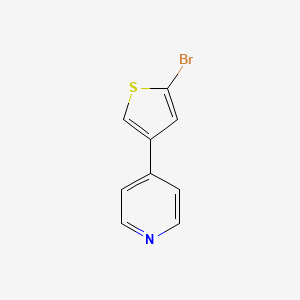
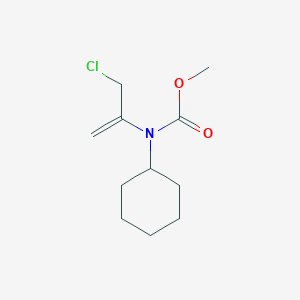
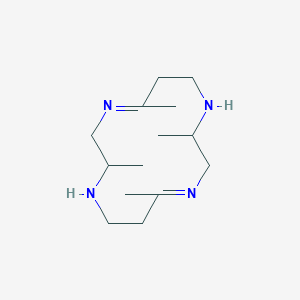
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
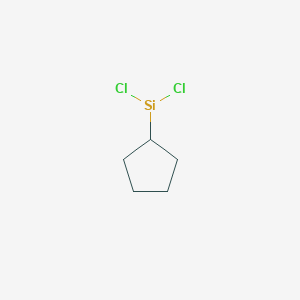
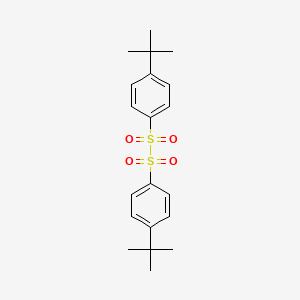
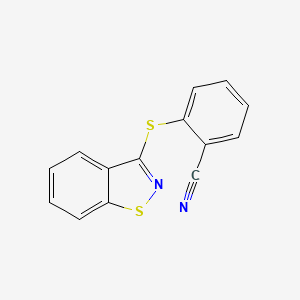
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)

